2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, methylthio, and tosyl groups, along with an acetamide moiety linked to an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, methylthio, and tosyl groups. The final step involves the acylation of the pyrazole derivative with 4-ethoxyphenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the tosyl group can yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-imidazolecarboxamide hydrochloride: A compound with similar structural features but different functional groups.
Trifluoromethylpyridines: Compounds with a pyridine ring and trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Uniqueness
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H22N4O3S2 and a molecular weight of approximately 460.57 g/mol, this compound features a pyrazole ring substituted with various functional groups that may interact with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, which require precise control of reaction conditions to achieve high yields and purity. The process generally includes the following steps:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the sulfonyl and methylsulfanyl groups via electrophilic substitution.
- Acylation to attach the ethoxyphenyl acetamide moiety.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. The following sections detail its pharmacological properties, mechanisms of action, and related case studies.
Anticancer Activity
Research has shown that derivatives of pyrazole compounds often exhibit anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Pyrazole Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15 | Apoptosis |
Compound B | MCF-7 | 20 | Cell Cycle Arrest |
This compound | A549 | TBD | TBD |
Note: TBD indicates that further studies are needed to determine specific values for this compound.
Anti-inflammatory Properties
The presence of the sulfonamide group in the structure suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, docking studies have indicated potential interactions with key proteins involved in disease pathways, such as prostaglandin reductase (PTGR2), which could provide insights into its inhibitory actions .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activities against various cell lines. The findings indicated that modifications to the pyrazole ring significantly influenced their efficacy .
- Inflammation Studies : Research conducted on structurally similar sulfonamide compounds demonstrated notable anti-inflammatory effects in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-4-29-16-9-7-15(8-10-16)23-18(26)13-25-20(22)19(21(24-25)30-3)31(27,28)17-11-5-14(2)6-12-17/h5-12H,4,13,22H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVSQZCXKDLCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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